1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine
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Overview
Description
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Sulfonylation: The isoxazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine or pyridine.
Pyrrolidine Substitution: The final step involves the substitution of the sulfonyl group with a pyrrolidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the isoxazole ring can engage in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring and exhibits similar chemical properties.
3,5-Dimethylisoxazole-4-sulfonyl chloride: This compound is a precursor in the synthesis of sulfonyl derivatives and shares the isoxazole moiety.
Uniqueness
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine is unique due to its specific combination of a pyrrolidine ring with a sulfonyl group and an isoxazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O3S |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C9H15N3O3S/c1-6-9(7(2)15-11-6)16(13,14)12-4-3-8(10)5-12/h8H,3-5,10H2,1-2H3 |
InChI Key |
WQNBDKSIRZPEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N |
Origin of Product |
United States |
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